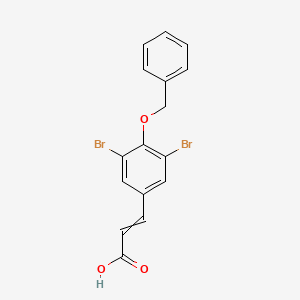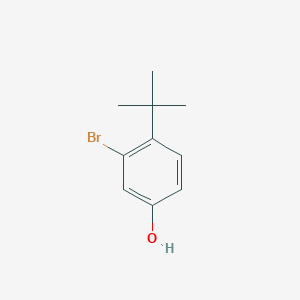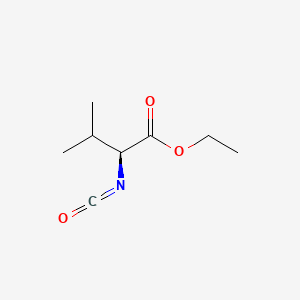
Ethyl 2-isocyanato-3-methylbutyrate,97
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE typically involves the reaction of an appropriate alcohol with an isocyanate precursor. One common method is the reaction of ethyl (2S)-2-hydroxy-3-methylbutanoate with phosgene or a phosgene substitute under controlled conditions to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For nucleophilic addition reactions, primary or secondary amines are commonly used.
Water: Hydrolysis reactions typically require aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate to proceed efficiently.
Major Products
Ureas: Formed from the reaction with amines.
Primary Amines: Resulting from hydrolysis.
Polyurethanes: Produced through polymerization.
Aplicaciones Científicas De Investigación
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the production of polyurethanes, which are used in coatings, foams, and elastomers.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of urea linkages.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Isocyanate: Similar in reactivity but lacks the ester group.
Ethyl Isocyanate: Similar structure but without the additional methyl group on the butanoate chain.
Isocyanatoacetic Acid Ethyl Ester: Contains an isocyanate group and an ester group but differs in the carbon chain structure.
Uniqueness
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is unique due to the presence of both an isocyanate group and an ester group in its structure. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl (2S)-2-isocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1 |
Clave InChI |
LXPOIQVGVGYFJA-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(C)C)N=C=O |
SMILES canónico |
CCOC(=O)C(C(C)C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


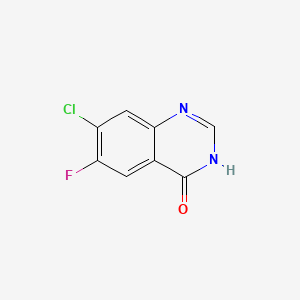
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)
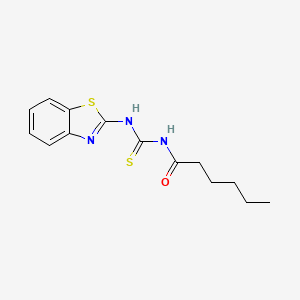
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
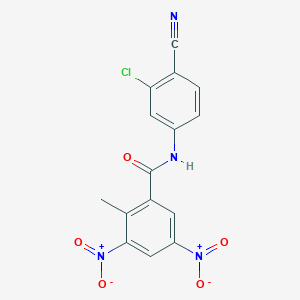

![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
